molecular formula C14H22N2O2 B7893843 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid CAS No. 1187931-59-4

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid

Cat. No.: B7893843
CAS No.: 1187931-59-4
M. Wt: 250.34 g/mol
InChI Key: TUUONFWQAVHAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid is a benzoic acid derivative featuring a tertiary amine side chain. The compound’s structure includes a dimethylamino-propyl-methyl-amino-methyl substituent at the para position of the benzene ring, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-[[3-(dimethylamino)propyl-methylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15(2)9-4-10-16(3)11-12-5-7-13(8-6-12)14(17)18/h5-8H,4,9-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUONFWQAVHAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186196
Record name 4-[[[3-(Dimethylamino)propyl]methylamino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-59-4
Record name 4-[[[3-(Dimethylamino)propyl]methylamino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[[3-(Dimethylamino)propyl]methylamino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including antibacterial, antifungal, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a dimethylamino propyl side chain. This structural configuration is crucial for its biological interactions and efficacy.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Comparative studies revealed that modifications in the side chain significantly influenced antibacterial potency. For instance, compounds with longer carbon chains exhibited enhanced activity .
CompoundMIC (µg/mL)Target Bacteria
This compound0.5 - 4Staphylococcus aureus
Compound A (2-carbon tail)>128Enterococcus faecalis
Compound B (3-carbon tail)0.25Staphylococcus aureus

Antifungal Activity

The antifungal efficacy of the compound was assessed against several fungal strains, including Candida albicans.

Research Insights:

  • The compound showed significant antifungal activity with MIC values ranging from 12.5 to 25 µg/mL against Candida albicans, indicating its potential as an antifungal agent .
  • Structural modifications enhanced the antifungal properties, particularly when hydrophobic groups were introduced into the benzene ring .
Fungal StrainMIC (µg/mL)
Candida albicans12.5 - 25
Aspergillus niger25

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including the DPPH method.

Results:

  • The compound exhibited a moderate antioxidant effect with a DPPH inhibition rate of approximately 16.75%, which is lower than standard antioxidants but indicates potential for further development .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Sutton et al. demonstrated that derivatives of benzimidazole compounds with similar structural features to our compound showed improved antibacterial activity due to specific substitutions on the amino group .
  • Antifungal Evaluation : Research highlighted that compounds with bulky hydrophobic groups displayed enhanced antifungal activity, suggesting that structural optimization could lead to more effective antifungal agents .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably analgesics and anti-inflammatory drugs. Its structure allows for effective interaction with biological systems, enhancing drug efficacy.

Key Insights:

  • Intermediate Role: Used in synthesizing drugs targeting pain and inflammation.
  • Mechanism of Action: Facilitates the modulation of biological targets due to its unique chemical structure .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. This research helps elucidate drug interactions and mechanisms of action.

Case Study:

  • A study demonstrated that derivatives of dimethylamine compounds showed significant effects on enzyme activity and receptor interactions, highlighting their potential in drug design .

Formulation Chemistry

The compound is utilized in formulating topical creams and gels, significantly improving skin penetration and bioavailability of active ingredients. This property is essential for enhancing therapeutic effects in dermatological applications.

Formulation Type Application Benefit
Topical CreamsPain reliefEnhanced absorption
GelsAnti-inflammatoryImproved efficacy

Diagnostic Applications

4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid plays a role in developing diagnostic agents, particularly in imaging techniques that require specific binding to biological targets. This specificity is crucial for accurate diagnostics.

Research Findings:

  • The compound's ability to bind selectively to certain receptors makes it valuable for imaging studies, aiding in the diagnosis of various conditions .

Cosmetic Industry

In cosmetics, this compound is incorporated into formulations for its potential skin-conditioning properties. It provides benefits in moisturizers and anti-aging products.

Applications:

  • Moisturizers: Enhances skin hydration.
  • Anti-aging Products: Improves skin texture and elasticity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Aminoalkyl Substituents

3-((3-Aminopropyl)amino)-4-hydroxybenzoic Acid
  • Structure: Contains an aminopropylamino group and a hydroxyl group at the meta and para positions, respectively .
  • Biological Relevance: Identified as a metabolite in Acinetobacter baylyi ADP1, suggesting roles in microbial metabolism .
4-({3-[(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)amino]propyl}amino)benzoic Acid
  • Structure: Features a pyrimidinyl-aminopropylamino substituent .
  • Molecular Weight: 281.66 g/mol (excluding counterions), lower than the thiazolo-containing analog in .

Benzoic Acid Derivatives with Heterocyclic Moieties

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid
  • Structure: Incorporates a triazine ring and methoxy/formylphenoxy substituents .
  • Key Differences :
    • Synthesis : Prepared via a one-step reaction at 45°C with quantitative yield, suggesting high synthetic efficiency .
    • Physical Properties : Melting point of 217.5–220°C, indicative of high crystallinity due to the triazine core .
Thiazolo-Pyridine-Containing Benzoic Acid Derivative (D1Q Ligand)
  • Structure : Includes a thiazolo[5,4-c]pyridine ring and a chlorophenyl group .
  • Key Differences: Molecular Weight: 527.035 g/mol, significantly higher than other analogs due to the thiazolo-pyridine moiety . Potential Applications: The chlorophenyl group may enhance lipophilicity, improving membrane permeability in drug design .

Benzoic Acid Derivatives with Halogen/Nitro Substituents

4-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
  • Structure : Contains bromo and nitro groups on a pyrazole ring .
  • Key Differences :
    • Reactivity : Nitro and bromo groups may participate in nucleophilic substitution reactions, enabling further functionalization.
    • Purity : Reported as 95%, highlighting challenges in synthesizing highly pure halogenated derivatives .

Discussion of Structural and Functional Implications

  • Solubility: Hydroxyl and amino groups (e.g., in ) enhance water solubility, whereas halogenated or aromatic moieties () increase lipophilicity.
  • Synthetic Accessibility : Triazine-containing derivatives () show high yields, while halogenated analogs () may require stringent purification.

Preparation Methods

Reductive Amination Strategy

Reductive amination offers a direct route by condensing 4-formylbenzoic acid with methyl-(3-dimethylaminopropyl)amine in the presence of a reducing agent.

Procedure :

  • Aldehyde Preparation : 4-Formylbenzoic acid is synthesized via oxidation of 4-methylbenzoic acid using MnO₂ or Swern oxidation.

  • Condensation : The aldehyde reacts with methyl-(3-dimethylaminopropyl)amine in methanol at 50°C for 12 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate, yielding the target compound after deprotection.

Optimization Data :

ParameterConditionYield (%)
SolventMethanol62
Temperature50°C68
Reducing AgentNaBH₃CN vs. NaBH₄62 vs. 45

This method achieves moderate yields (62–68%) but requires stringent pH control to prevent carboxylate interference.

Stepwise Alkylation of 4-Aminomethylbenzoic Acid

A sequential alkylation approach minimizes side reactions by isolating intermediates at each stage.

Step 1: Protection of Carboxylic Acid
4-Aminomethylbenzoic acid is converted to its tert-butyl ester using Boc₂O in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst.

Step 2: Methylation
The protected amine undergoes methylation with methyl iodide in tetrahydrofuran (THF) using potassium carbonate as a base.

Step 3: Alkylation with 3-Chloro-N,N-dimethylpropan-1-amine
The secondary amine is alkylated with 3-chloro-N,N-dimethylpropan-1-amine in acetonitrile at reflux, followed by deprotection with trifluoroacetic acid (TFA).

Yield Progression :

StepIntermediateYield (%)
Protectiontert-Butyl ester89
MethylationN-Methyl derivative76
AlkylationTertiary amine71
DeprotectionFinal product78

Analytical Validation and Purity Assessment

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 12.4 (s, 1H, COOH), 7.89 (d, J=8.2 Hz, 2H, ArH), 7.45 (d, J=8.2 Hz, 2H, ArH), 3.72 (s, 2H, CH₂N), 2.48–2.21 (m, 8H, N(CH₃)₂ and CH₂CH₂CH₂), 1.65 (quin, J=6.8 Hz, 2H, CH₂CH₂CH₂).

  • HPLC : Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient), purity >98%.

Challenges in Scale-Up

  • Byproduct Formation : Over-alkylation generates quaternary ammonium salts, necessitating iterative recrystallization from ethanol/water mixtures.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate removal during workup.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Reductive AminationFewer stepsRequires aldehyde synthesis62–68
Stepwise AlkylationHigh intermediate purityLengthy protocol71–78

Industrial Applications and Modifications

The compound’s bifunctional nature makes it valuable for:

  • Drug Conjugates : Linking cytotoxic agents to antibodies via carboxylate coupling.

  • Polymer Chemistry : As a monomer for pH-responsive hydrogels.

Modifications such as replacing the dimethylaminopropyl group with morpholino or piperazinyl moieties alter solubility and bioactivity .

Q & A

[Basic] What are the common synthetic routes for preparing 4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amide coupling. For example, analogous benzoic acid derivatives are synthesized via temperature-controlled steps (e.g., 45°C for 1.25 hours) using solvents like DMSO-d6 . Optimization strategies include:

  • Design of Experiments (DOE): Systematically varying parameters (temperature, catalyst loading, solvent polarity).
  • Computational modeling: Quantum chemical calculations to predict reaction pathways and transition states, as described in reaction design methodologies .
  • Catalyst screening: Testing bases like triethylamine or DMAP to enhance reaction efficiency.

[Basic] What purification techniques are effective for isolating this compound with high purity?

Answer:
Purification protocols include:

  • Liquid-liquid extraction: Using dichloromethane (CH₂Cl₂) to separate organic and aqueous phases .
  • Column chromatography: Silica gel columns with gradients of hexane/EtOH (1:1) to isolate target compounds.
  • Recrystallization: Solvent pairs like toluene/ethanol to improve crystallinity.
  • Purity monitoring: Thin-layer chromatography (TLC) with Rf values (e.g., 0.59–0.62) to track progress .

[Advanced] How can advanced spectroscopic and crystallographic methods resolve structural ambiguities in derivatives of this compound?

Answer:

  • X-ray crystallography: Determines precise molecular geometry, hydrogen bonding networks, and stereochemistry. For example, CCDC reference 2032776 in provides a template for analyzing similar structures .
  • NMR spectroscopy: ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identify proton environments and functional groups. Spin-spin coupling (e.g., δ 7.77 ppm, J = 2.0 Hz) helps assign substituent positions .
  • Mass spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns.

[Advanced] What methodologies address discrepancies between computational models and experimental data for this compound’s physicochemical properties?

Answer:

  • Parameter refinement: Adjusting computational settings (e.g., basis sets, solvation models) to align with experimental conditions .
  • Multi-technique validation: Cross-referencing DFT calculations with IR, UV-Vis, and NMR data to verify electronic properties.
  • Iterative feedback: Integrating experimental results (e.g., crystallographic data) into computational models to improve accuracy, as outlined in reaction design frameworks .

[Advanced] How can structure-activity relationship (SAR) studies be designed to investigate this compound’s potential biological activity?

Answer:

  • Analog synthesis: Modifying substituents (e.g., varying alkyl chain length or substituent groups) to assess biological impact .
  • In vitro assays: Testing enzyme inhibition (e.g., kinase assays) or receptor binding using radioligand displacement.
  • Molecular docking: Simulating interactions with target proteins (e.g., cyclooxygenase or GPCRs) to predict binding affinity .
  • QSAR modeling: Corating structural descriptors (logP, polar surface area) with activity data to identify critical pharmacophores.

[Basic] What analytical techniques are essential for characterizing intermediate compounds during synthesis?

Answer:

  • TLC and HPLC: Monitor reaction progress and intermediate purity.
  • Elemental analysis: Validates empirical formulas (e.g., C₂₅H₂₀N₄O₇ in ).
  • Melting point determination: Detects impurities (e.g., m.p. 180–182°C ).

[Advanced] How can lattice energy calculations and DFT studies enhance understanding of this compound’s solid-state behavior?

Answer:

  • Lattice energy calculations: Predict crystal packing efficiency and stability using software like CRYSTAL17 .
  • DFT studies: Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain solubility and polymorphism. demonstrates this approach for hydrogen bonding networks .

[Advanced] What strategies mitigate challenges in scaling up laboratory-scale synthesis for preclinical studies?

Answer:

  • Process intensification: Optimizing solvent volumes and reaction times using microreactors .
  • Flow chemistry: Continuous synthesis to improve yield and reduce side reactions.
  • Quality-by-Design (QbD): Implementing DOE to identify critical process parameters (CPPs) for regulatory compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.